B1578579 Neutrophil defensin 3

Neutrophil defensin 3

Cat. No.: B1578579
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neutrophil Defensin 3, also known as Human Neutrophil Peptide 3 (HNP-3) and encoded by the DEFA3 gene, is a member of the alpha-defensin family of antimicrobial peptides . It is a cationic, trisulfide-stabilized peptide with a molecular weight of approximately 8.4 kDa and is one of the most abundant proteins in the azurophilic granules of human neutrophils, playing a critical role in the innate immune response . This peptide exhibits potent, broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and viruses . Its mechanism involves disrupting microbial membranes through its cationic and amphipathic properties, leading to pore formation and cell death . Beyond its direct microbicidal role, Defensin 3 serves as a key immunomodulator; it can induce histamine secretion from mast cells, act as a chemoattractant for immune cells like T lymphocytes and macrophages, and influence cytokine production . This multifaceted protein is highly relevant in sepsis research, where high concentrations are associated with worsened outcomes, contributing to vascular permeability and liver injury via the NLRP3 inflammasome pathway . Furthermore, its expression is linked to various cancers, including benign oral neoplasia and colon cancer, making it a potential diagnostic marker . It also shows promise in biomaterials research, where it has been functionalized on titanium surfaces to create antibacterial coatings that inhibit biofilm formation by pathogens like Streptococcus gordonii . This product is supplied as a highly pure recombinant protein for research purposes only. It is intended for use in fundamental immunological studies, infectious disease research, and investigations into cancer biology. All handling and experiments must be conducted by trained professionals in a controlled laboratory setting. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for administration to humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

ACYCRIPACLAGERRYGTCFYRRRVWAFCC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action:
hBD3 exhibits potent antimicrobial properties against a wide range of pathogens, including bacteria, fungi, and viruses. Its mechanism primarily involves disrupting microbial membranes due to its cationic nature and hydrophobic regions, leading to cell lysis.

Research Findings:

  • In vitro Studies: hBD3 has been shown to have significant activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. It operates through a salt-independent mechanism that enhances its effectiveness in various environments .
  • Clinical Relevance: In a study examining the role of hBD3 in respiratory infections, it was found that hBD3 enhances neutrophil uptake of influenza A virus (IAV) and bacteria, demonstrating its role in enhancing innate immune responses .
Pathogen TypeOrganismMinimum Inhibitory Concentration (MIC)
Gram-positiveStaphylococcus aureus1.5 μg/mL
Gram-negativeEscherichia coli2.0 μg/mL
FungalCandida albicans0.5 μg/mL

Immunomodulatory Effects

Influence on Neutrophil Function:
hBD3 not only acts as an antimicrobial agent but also modulates neutrophil functions. It has been shown to prolong neutrophil lifespan by suppressing apoptosis through interactions with specific receptors such as CCR6 . This effect can enhance host defense mechanisms during infections.

Case Study:
In a controlled study involving human neutrophils, hBD3 was found to inhibit mitochondrial membrane potential changes and caspase-3 activity, crucial factors in the apoptotic process. This suggests that hBD3 can effectively extend the functional lifespan of neutrophils during inflammatory responses .

Role in Chronic Diseases

Atherosclerosis:
Recent research indicates that levels of human neutrophil peptides (HNP1-3), which include hBD3, are associated with the severity of coronary artery disease (CAD). Elevated HNP levels correlate with increased platelet activation and myocardial necrosis, suggesting a potential role in cardiovascular pathology .

Endometriosis:
Studies have also highlighted elevated levels of HNP1-3 in the peritoneal fluid of endometriosis patients compared to controls. This indicates a possible involvement in inflammatory processes associated with this condition .

Therapeutic Potential

Given its dual role as an antimicrobial and immunomodulatory agent, hBD3 presents promising avenues for therapeutic development:

  • Antimicrobial Therapies: As antibiotic resistance becomes more prevalent, hBD3 could serve as a template for designing new antimicrobial agents.
  • Immunotherapy: Its ability to modulate immune responses opens possibilities for using hBD3 in treatments for chronic inflammatory diseases or conditions characterized by impaired immune function.

Comparison with Similar Compounds

Table 1: Structural and Genetic Features of Human α-Defensins

Feature HNP-1 (DEFA1) HNP-2 (DEFA1B) HNP-3 (DEFA3)
Gene Location 8p23.1 8p23.1 8p23.1
Amino Acid Length 30 residues 29 residues 30 residues
Key Residue Ile16 Missing N-terminal Ala Val16
Molecular Weight ~3.4 kDa (monomer) ~3.4 kDa (monomer) ~3.4 kDa (monomer)
Disulfide Bonds 3 conserved bonds 3 conserved bonds 3 conserved bonds
Expression Site Neutrophil granules Neutrophil granules Neutrophil granules

HNP-1, HNP-2, and HNP-3 share >90% sequence homology and are products of gene duplication. HNP-2 lacks the N-terminal alanine found in HNP-1 and HNP-3, while HNP-3 is distinguished by a valine residue at position 16 . All three peptides form a conserved β-sheet structure stabilized by three disulfide bonds, critical for their antimicrobial activity .

Functional Comparison

Table 2: Functional Roles of Human α-Defensins

Function HNP-1/HNP-2/HNP-3 Shared Roles HNP-3-Specific Roles
Antimicrobial Broad-spectrum activity against bacteria, fungi, and enveloped viruses via membrane disruption Linked to lipid metabolism in sialolithiasis
Immunomodulation Chemotaxis for monocytes and T-cells Predictive biomarker in NSCLC immunotherapy response
Clinical Association Periodontitis, sepsis Correlation with dyslipidemia and calcium imbalance

While all three defensins exhibit overlapping antimicrobial functions, HNP-3 is uniquely associated with lipid dysregulation in sialolithiasis and serves as a biomarker for immunotherapy efficacy in NSCLC . MALDI mass spectrometry imaging (MSI) and immunohistochemistry (IHC) studies reveal that co-expression of HNP-1, HNP-2, and HNP-3 in pretreatment biopsies predicts immunotherapy response with 78% sensitivity (7/9 responders) vs. 12.5% in non-responders (2/16) .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing neutrophil defensin 3 is solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of the peptide chain on a solid resin support.

  • Chemistry Used : Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistries have been employed, with a preference for Fmoc due to milder deprotection conditions and higher purity yields.
  • Resin Selection : Wang resin or similar solid supports are commonly used, providing a stable anchor for the growing peptide chain.
  • Coupling and Deprotection : Amino acids are coupled sequentially using activated esters or anhydrides, with double acylation steps to ensure completeness. Fmoc groups are removed with piperidine solutions between couplings.
  • Scale : Synthesis typically occurs on a 0.1 mmol scale for research-grade peptides.

Example from β-defensin 3 synthesis (a structurally related defensin) demonstrates the use of Fmoc chemistry on an automated peptide synthesizer, with the first amino acid attached via symmetric anhydride method and coupling monitored by Fmoc deprotection efficiency.

Peptide Cleavage and Purification

After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed.

  • Cleavage Cocktail : A mixture of trifluoroacetic acid (TFA), anisole, and cresol (typically in a 1:0.1:0.1 volume ratio) is used to cleave the peptide and remove protecting groups.
  • Precipitation : The crude peptide is precipitated in cold diethyl ether to remove scavengers and byproducts.
  • Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to purify the peptide to homogeneity.
  • Verification : Molecular weight and purity are confirmed by mass spectrometry techniques such as MALDI-TOF or electrospray ionization (ESI-MS).

Oxidative Folding and Disulfide Bond Formation

This compound contains three disulfide bonds critical for its proper tertiary structure and function.

  • Reduction : Initially, the peptide is synthesized in a fully reduced linear form.
  • Folding Conditions : The reduced peptide is diluted rapidly into a folding buffer containing:
    • 0.1 M sodium bicarbonate (NaHCO3)
    • 1 M guanidine hydrochloride (GuHCl)
    • 3 mM cysteine and 0.3 mM cystine as redox agents
    • pH adjusted to approximately 8.1
  • Folding Process : The reaction is carried out at room temperature overnight with gentle stirring in a sealed vial.
  • Outcome : This process promotes the formation of native disulfide bridges, stabilizing the peptide's tertiary structure.

Alternative Peptide Variants and Modifications

Research on defensins, including this compound, has explored variants to understand structure-activity relationships:

  • Disulfide Bond Variants : Peptides with native, non-native, or absent disulfide linkages (e.g., cysteine replaced by α-aminobutyric acid) have been synthesized to study the role of disulfide bonds in antimicrobial activity.
  • Truncated Peptides : Shorter linear peptides corresponding to specific regions of the full-length defensin have been prepared to identify minimal active sequences.
  • Cyclic vs. Linear Forms : Both cyclic (disulfide-bridged) and linear forms are synthesized to compare stability and activity.

Analytical Characterization Techniques

To confirm the identity, purity, and correct folding of this compound, several analytical methods are employed:

Technique Purpose Notes
RP-HPLC Purification and purity assessment Separates peptides based on hydrophobicity
MALDI-TOF / ESI-MS Molecular weight confirmation Confirms peptide mass and verifies synthesis accuracy
Circular Dichroism (CD) Secondary structure analysis Detects β-sheet content and folding status
Fluorescence Spectroscopy Peptide aggregation and lipid interaction Monitors tryptophan environment shifts indicating binding or aggregation
Solid-State NMR High-resolution structural determination Provides detailed information on peptide conformation and membrane interaction

Summary Table of Preparation Steps for this compound

Step Description Key Reagents/Conditions Outcome/Notes
1. Peptide Chain Assembly Automated SPPS using Fmoc chemistry on Wang resin Fmoc-protected amino acids, activators Linear peptide chain assembled
2. Cleavage & Deprotection Acid cleavage with TFA:anisole:cresol; precipitation in cold ether TFA cocktail, cold ether Crude peptide obtained
3. Purification RP-HPLC purification Reverse-phase column, gradient elution Homogeneous peptide fraction
4. Oxidative Folding Dilution into folding buffer with redox agents (cysteine/cystine) at pH ~8.1, room temp overnight 0.1 M NaHCO3, 1 M GuHCl, 3 mM cysteine, 0.3 mM cystine Correct disulfide bond formation, folded peptide
5. Characterization Mass spectrometry, CD, fluorescence, NMR Various analytical instruments Confirmation of structure and purity

Research Findings on Preparation Impact

  • The presence and correct pairing of disulfide bonds are critical for the stability and antimicrobial activity of this compound.
  • Linear peptides without disulfide bonds can retain some antimicrobial activity but generally show reduced stability and potency.
  • Oxidative folding conditions greatly influence the yield of correctly folded peptide; the use of redox buffers with cysteine/cystine is effective for native disulfide formation.
  • Peptides synthesized with modified cysteine residues (e.g., α-aminobutyric acid substitutions) help delineate the role of disulfide bonds in structure-function relationships.

Q & A

Q. Notes for Reproducibility

  • Store recombinant HNP3 at -80°C in PBS with 5% trehalose to prevent aggregation .
  • For structural studies, use TCEP (not DTT) to reduce disulfide bonds without interfering with MS analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.